

Spectroscopic Profile of 4-(Trifluoromethylthio)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Trifluoromethylthio)aniline** (CAS No. 372-16-7), a key intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

4-(Trifluoromethylthio)aniline is a substituted aniline derivative with a molecular formula of $C_7H_6F_3NS$ and a molecular weight of 193.19 g/mol.^{[1][3][4]} It is typically a clear colorless to yellow liquid.^{[1][5]}

Synonyms: 4-Aminophenyl trifluoromethyl sulfide, 4-[(Trifluoromethyl)sulfanyl]aniline^[6]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-(Trifluoromethylthio)aniline**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H , ^{13}C , and ^{19}F NMR data for **4-(Trifluoromethylthio)aniline** are

summarized below.

Table 1: ¹H NMR Spectroscopic Data of 4-(Trifluoromethylthio)aniline

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.62	Doublet (d)	8.30	2H	Aromatic CH
7.42	Doublet of Doublets (dd)	8.30, 1.90	2H	Aromatic CH
3.84	Singlet (s)	-	2H	NH ₂
Solvent: CDCl ₃ , Spectrometer Frequency: 300 MHz[5]				

Table 2: ¹³C NMR Spectroscopic Data of 4-(Trifluoromethylthio)aniline

Chemical Shift (δ) ppm	Assignment
149.1	C-NH ₂
138.2	Aromatic CH
126.7	Aromatic CH
115.3	C-S
111.3	Aromatic C-H
Solvent: CDCl ₃ , Spectrometer Frequency: 75 MHz[5]	

Table 3: ¹⁹F NMR Spectroscopic Data of 4-(Trifluoromethylthio)aniline

Chemical Shift (δ) ppm	Multiplicity	Assignment
-44.5	Singlet (s)	-SCF ₃
Solvent: CDCl ₃ , Spectrometer		
Frequency: 220 MHz[5]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant IR absorption peaks for **4-(Trifluoromethylthio)aniline** are presented below.

Table 4: Significant IR Absorption Peaks of **4-(Trifluoromethylthio)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong	N-H Stretch (Amine)
1620 - 1580	Medium	N-H Bend (Amine)
1350 - 1150	Strong	C-F Stretch
1100 - 1000	Strong	C-N Stretch

Note: This is a generalized representation. Specific peak values can be found in the referenced spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-(Trifluoromethylthio)aniline**, the molecular ion peak [M]⁺ is expected at m/z 193.[7]

Table 5: Mass Spectrometry Data for **4-(Trifluoromethylthio)aniline**

m/z	Relative Intensity	Assignment
193	High	$[M]^+$
124	Moderate	$[M - CF_3]^+$
92	Moderate	$[C_6H_4NH_2]^+$

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy

A sample of **4-(Trifluoromethylthio)aniline** was dissolved in deuterated chloroform ($CDCl_3$).^[5] 1H , ^{13}C , and ^{19}F NMR spectra were recorded on a spectrometer operating at the frequencies specified in the data tables. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

IR Spectroscopy

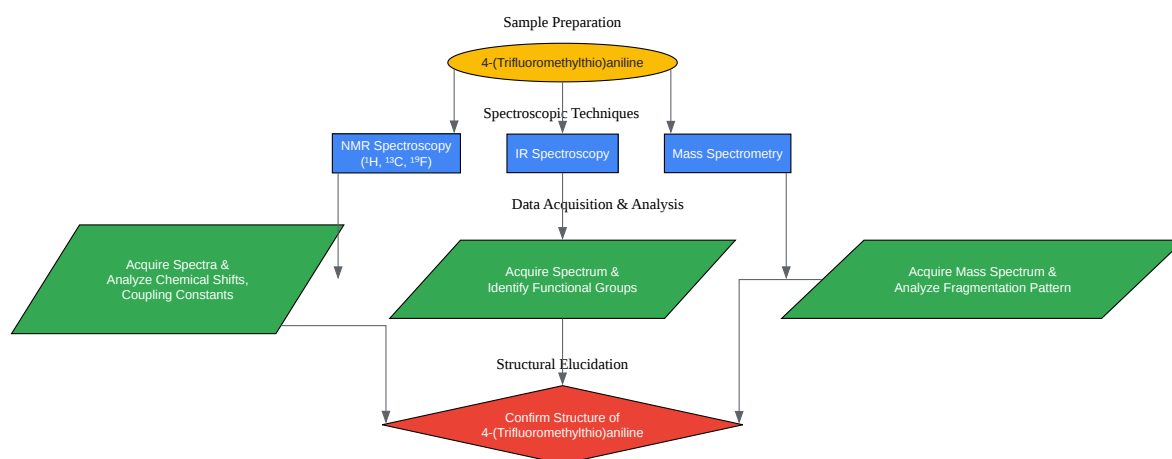
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[8] The sample was analyzed as a neat liquid.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via a gas chromatograph to ensure sample purity.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Trifluoromethylthio)aniline**.



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A generalized workflow for spectroscopic analysis.

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